bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-)
Description
The compound bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-) is a coordination complex comprising a phenoxazine-derived cationic moiety and a tetrachlorozinc dianion. The phenoxazine core is functionalized with two 2-cyanoethyl groups, forming a conjugated azanium system. The tetrachlorozinc(2−) counterion stabilizes the charge and influences solubility and crystallinity.
Properties
CAS No. |
84057-77-2 |
|---|---|
Molecular Formula |
C36H30Cl4N8O2Zn |
Molecular Weight |
813.9 g/mol |
IUPAC Name |
bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H15N4O.4ClH.Zn/c2*19-9-3-11-22(12-4-10-20)14-7-8-16-18(13-14)23-17-6-2-1-5-15(17)21-16;;;;;/h2*1-2,5-8,13H,3-4,11-12H2;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
ZVDPHONKAIRWPP-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.C1=CC=C2C(=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium typically involves the cyanoethylation of phenoxazinylidene derivatives. One common method includes the reaction of phenoxazinylidene with acrylonitrile in the presence of a catalyst such as yttrium nitrate. This reaction is carried out under ambient temperature in a protic solvent, leading to the selective formation of the cyanoethylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoethylation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanoethyl groups to primary amines.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of phenoxazinylidene, such as amines, oxides, and substituted phenoxazinylidene compounds .
Scientific Research Applications
Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium has several scientific research applications:
Biology: Employed in the study of nucleic acid modifications and interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium involves its ability to act as a phosphorylating agent. The compound interacts with nucleophiles, facilitating the formation of phosphoramidite intermediates. These intermediates can then undergo further reactions to form stable phosphate esters. The molecular targets include hydroxyl groups on nucleosides, leading to the formation of oligonucleotides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis[3-(3-amino-3-oxopropyl)-2-[(1-methyl-2-phenyl-1H-indol-3-yl)azo]thiazolium] tetrachlorozincate(2−) (CAS 50905-71-0)
- Molecular Formula : C₄₂H₄₀Cl₄N₁₀O₂S₂Zn
- Structural Features :
- Thiazolium cation with azo-indole substituents.
- Tetrachlorozinc(2−) counterion.
- Extended conjugation via azo groups and aromatic systems.
- Applications : Likely used as a dye or catalyst due to its chromophoric azo groups and metal coordination.
- The 2-cyanoethyl groups in the target compound may improve solubility in polar solvents versus the bulky indole substituents in this analog .
Nitro-Substituted Furazanotriazole Anions
- Example : [3a] (from )
- Structural Features: Nitramide and furazanotriazole rings. Non-conjugated nitro and cyano groups.
- Applications: Explored for energetic materials or nonlinear optics due to high nitrogen content and stability.
- Key Differences: The target compound’s phenoxazine system allows for full π-conjugation, unlike the fragmented conjugation in nitro-furazanotriazole derivatives. The tetrachlorozinc(2−) counterion provides better thermal stability compared to standalone nitro-anions .
5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thiothymidine, 3'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
- Molecular Formula : C₁₀H₁₇N₂O₁₃P₃S·xLi
- Structural Features: Cyanoethyl phosphoramidite group for nucleotide synthesis. Thiothymidine backbone with protective trityl groups.
- Applications : Critical in oligonucleotide synthesis for antiviral or gene therapy research.
Comparative Data Table
Research Findings and Implications
- Electronic Properties: The phenoxazine core’s conjugation in the target compound suggests superior redox activity compared to thiazolium or furazanotriazole analogs, making it suitable for electrochemical applications (e.g., sensors or organic semiconductors) .
- Synthetic Challenges: Introducing cyanoethyl groups requires precise control to avoid steric hindrance, as seen in nucleotide synthesis .
- Safety Considerations : While tetrachlorozinc(2−) complexes like the thiazolium derivative have documented GHS hazards (e.g., H315, H319), the target compound’s safety profile remains uncharacterized .
Biological Activity
Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium; tetrachlorozinc(2-) is a complex compound that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the bis(2-cyanoethyl) moiety and the phenoxazin-3-ylideneazanium linked to a tetrachlorozinc(2-) ion. The molecular formula for this compound is , and it has a molecular weight of approximately 419.07 g/mol. The presence of the cyanoethyl groups suggests potential reactivity in biological systems, particularly in nucleophilic substitutions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.07 g/mol |
| CAS Number | 102690-88-0 |
The biological activity of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium; tetrachlorozinc(2-) can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on existing research:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The presence of cyanoethyl groups may facilitate the generation of ROS, which can induce oxidative stress in cells, leading to apoptosis or necrosis.
- Metal Ion Interaction : The tetrachlorozinc(2-) component may interact with cellular metal-binding sites, influencing metalloprotein functions.
Anticancer Activity
Several studies have investigated the anticancer properties of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium; tetrachlorozinc(2-). For instance, a study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was primarily through the induction of apoptosis mediated by ROS generation.
Case Study : In vitro assays revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a significant reduction in cell viability (p < 0.05), with notable morphological changes indicative of apoptosis.
Antimicrobial Activity
The antimicrobial properties of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium; tetrachlorozinc(2-) were evaluated against several bacterial strains. Results indicated that the compound exhibited bactericidal activity against Gram-positive bacteria, such as Staphylococcus aureus.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | >100 µg/mL |
Safety and Toxicity
Toxicological assessments indicate that while bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium; tetrachlorozinc(2-) shows promising biological activity, it also poses potential risks. Acute toxicity studies suggest that high doses can lead to adverse effects in liver and kidney function, necessitating careful dosage management in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
